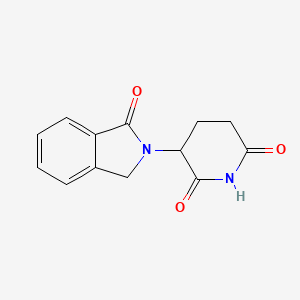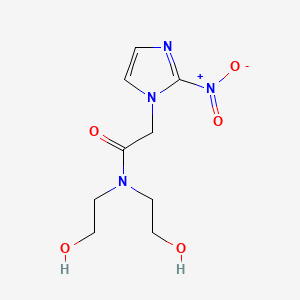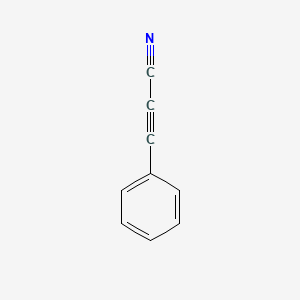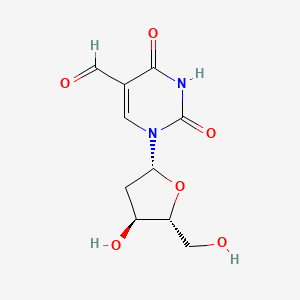
2-Tert-butylpyrimidin-5-ol
Vue d'ensemble
Description
2-Tert-butylpyrimidin-5-ol is a chemical compound with the molecular formula C8H12N2O . It is also known as 5-pyrimidinol, 2-(1,1-dimethylethyl)- or 2-(1,1-dimethylethyl)-5-pyrimidinol .
Molecular Structure Analysis
The molecular structure of 2-Tert-butylpyrimidin-5-ol consists of a pyrimidine ring substituted with a tert-butyl group and a hydroxyl group . The molecular weight is 152.1937 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Tert-butylpyrimidin-5-ol are not available, it’s known that it is a hydroxypyrimidine . It’s also the functional parent of tebupirimfos , indicating it may undergo reactions to form this compound.Physical And Chemical Properties Analysis
2-Tert-butylpyrimidin-5-ol has a density of 1.079g/cm3, a boiling point of 236.6°C at 760 mmHg, and a refractive index of 1.517 . Its vapour pressure is 0.0306mmHg at 25°C .Applications De Recherche Scientifique
Insecticide Development
2-Tert-butylpyrimidin-5-ol: is a precursor in the synthesis of tebupirimfos , an organophosphorus insecticide . This compound is used to create pesticides that target a variety of agricultural pests, providing a crucial tool for crop protection and management.
Acetylcholinesterase Inhibition
As a functional parent of tebupirimfos, 2-Tert-butylpyrimidin-5-ol plays a role in inhibiting acetylcholinesterase . This enzyme is vital for breaking down neurotransmitters, and its inhibition is a key mechanism in controlling pest populations.
Anti-inflammatory Research
Pyrimidine derivatives, including 2-Tert-butylpyrimidin-5-ol , have been studied for their anti-inflammatory properties . They work by inhibiting the expression and activities of inflammatory mediators, which could lead to the development of new anti-inflammatory medications.
Hydroxypyrimidine Synthesis
This compound is classified as a hydroxypyrimidine , which are compounds known for their role in various biochemical processes. They are used in the synthesis of nucleotides and nucleic acids, which are fundamental components of genetic material.
Molecular Entity Research
2-Tert-butylpyrimidin-5-ol: is used in the study of molecular entities, particularly in understanding the structure and function of small chemical compounds . This research has implications for drug design and discovery.
Organic Chemistry Education
Due to its structural characteristics, 2-Tert-butylpyrimidin-5-ol serves as an example in organic chemistry education . It helps students learn about the properties and reactions of pyrimidines and tert-butyl groups.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be a functional parent of tebupirimfos , which is an inhibitor that interferes with the action of enzyme acetylcholinesterase .
Mode of Action
Tebupirimfos inhibits the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine into choline and acetic acid .
Propriétés
IUPAC Name |
2-tert-butylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)7-9-4-6(11)5-10-7/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARZKOYAUVCWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1072927 | |
| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylpyrimidin-5-ol | |
CAS RN |
85929-96-0 | |
| Record name | 2-(1,1-Dimethylethyl)-5-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85929-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085929960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamic acid ethyl ester](/img/structure/B1195702.png)
![1-(4-methylphenyl)spiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1195706.png)
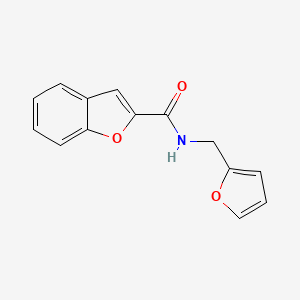
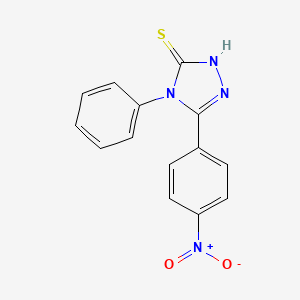
![2-[1-[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]ethylideneamino]guanidine](/img/structure/B1195709.png)

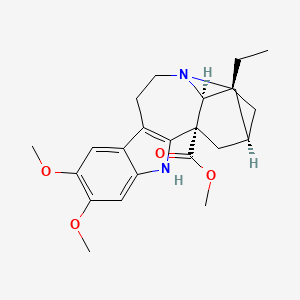
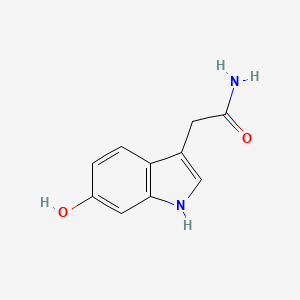
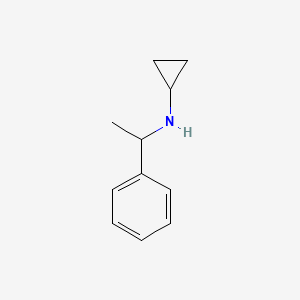
![2-Piperazin-1-ylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1195718.png)
